molecular formula C11H14N2 B1276556 1-Ethyl-2-methyl-1H-indol-5-amine CAS No. 878733-38-1

1-Ethyl-2-methyl-1H-indol-5-amine

Cat. No.: B1276556
CAS No.: 878733-38-1
M. Wt: 174.24 g/mol
InChI Key: BKQHBDHTFPNMRE-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products, alkaloids, and synthetic molecules with significant pharmacological activities. nih.govresearchgate.net Its structural versatility and ability to interact with various biological targets have made it a focal point in drug discovery. mdpi.comnih.gov Researchers are continually exploring indole derivatives for a wide range of therapeutic areas, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netmdpi.com The inherent aromaticity and the presence of a nitrogen atom in the pyrrole (B145914) ring allow for diverse chemical modifications, enabling the creation of large libraries of compounds for biological screening. mdpi.commdpi.com

Overview of Substituted Indole Amines in Academic Discourse

Among the vast array of indole derivatives, substituted indole amines have garnered considerable attention within the academic community. The introduction of an amine group onto the indole scaffold can significantly influence the molecule's physicochemical properties and biological activity. These compounds are investigated for their potential as intermediates in the synthesis of more complex heterocyclic systems and as pharmacologically active agents themselves. nih.govacs.org The position and nature of the substituents on both the indole ring and the amine functionality are crucial in determining the compound's ultimate application and efficacy. Research in this area often involves the synthesis of novel indole amines and their subsequent evaluation in various biological assays. nih.govnih.gov

Research Trajectories and Focus on 1-Ethyl-2-methyl-1H-indol-5-amine

Current research trajectories in indole chemistry are increasingly directed towards the synthesis and characterization of specifically substituted derivatives to understand their structure-activity relationships. The compound this compound is one such molecule that has emerged in chemical literature. While extensive, publicly available research specifically detailing the biological activity of this exact compound is limited, its structure suggests potential applications as a building block in synthetic chemistry. The presence of an ethyl group at the N-1 position, a methyl group at the C-2 position, and an amine at the C-5 position provides multiple points for further chemical modification. The study of such compounds contributes to the broader understanding of how substitution patterns on the indole ring impact its chemical reactivity and potential utility.

Compound Data

Compound NameCAS NumberMolecular Formula
This compound878733-38-1C₁₁H₁₄N₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-13-8(2)6-9-7-10(12)4-5-11(9)13/h4-7H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQHBDHTFPNMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424630
Record name 1-ethyl-2-methylindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878733-38-1
Record name 1-ethyl-2-methylindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethyl 2 Methyl 1h Indol 5 Amine and Cognate Indole Amines

Established Synthetic Pathways for Indole (B1671886) Ring System Construction

The formation of the indole ring system is a well-explored area of organic synthesis, with several named reactions having become standard methods. nih.gov

Classical Indole Synthesis Reactions

The Fischer indole synthesis is a cornerstone for creating indole derivatives. wikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. byjus.com This method is versatile and can be used to produce a wide array of substituted indoles. wikipedia.org

The Bartoli indole synthesis offers another powerful route, particularly for the synthesis of 7-substituted indoles. wikipedia.orgonlineorganicchemistrytutor.com This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com A key feature of the Bartoli synthesis is that the steric bulk of the ortho substituent can enhance the yield by facilitating the required nih.govnih.gov-sigmatropic rearrangement. wikipedia.org This method is advantageous for creating indoles with substitutions on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org Recent advancements have even demonstrated the use of amino-substituted nitroanilines in the Bartoli reaction, providing a novel pathway to aminoindoles. rsc.org

Other classical methods for indole synthesis include the Bischler, Madelung, Reissert, Nenitzescu, Hemetsberger, Larock, and Julia indole syntheses. nih.gov

Contemporary Methodologies for Indole Nucleus Formation

Modern advancements in organic synthesis have led to the development of new and improved methods for constructing the indole nucleus. sioc-journal.cn These contemporary techniques often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition metal catalysis has emerged as a powerful tool in indole synthesis. For instance, palladium-catalyzed reactions can facilitate the formation of the indole ring by cross-coupling aryl bromides and hydrazones, a modification of the classical Fischer indole synthesis. wikipedia.org Ruthenium-catalyzed reductive coupling of nitrosoaromatics with alkynes also provides a route to indoles. nih.gov

Other modern approaches include:

Transformations of other heterocyclic systems. nih.gov

Synthesis from o-alkynylanilines. nih.gov

Reductive cyclization of nitrobenzene (B124822) derivatives. nih.gov

Syntheses involving arynes. nih.gov

Catalysis using N-heterocyclic carbenes. nih.gov

Targeted Synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine

The synthesis of the specific compound this compound requires a strategic approach to introduce the ethyl group at the N1 position, the methyl group at the C2 position, and the amine group at the C5 position.

Strategic Approaches for N-Alkylation and C-Methylation of Indole Precursors

N-Alkylation: The introduction of an ethyl group onto the indole nitrogen can be achieved through various N-alkylation protocols. Classical methods often involve the use of a strong base to deprotonate the indole, followed by reaction with an alkylating agent like an ethyl halide. rsc.org However, these conditions can sometimes lead to side reactions. More modern and milder methods have been developed. For example, the use of quaternary ammonium (B1175870) salts, such as phenyltriethylammonium iodide, has been shown to be effective for the N-ethylation of indoles, offering high yields and good functional group tolerance. nih.govacs.org Another approach involves the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base for N-methylation or N-benzylation, respectively, which could potentially be adapted for N-ethylation. google.com

C-Methylation: The methyl group at the C2 position can be introduced by selecting the appropriate starting materials for a classical indole synthesis. For instance, in the Fischer indole synthesis, using a ketone with a methyl group adjacent to the carbonyl, such as acetone (B3395972) or a derivative, would lead to a 2-methylindole (B41428).

Regioselective Introduction of Amine Functionality at the C5 Position

Introducing an amine group at the C5 position of the indole ring requires regioselective control. One common strategy is to start with a precursor that already contains a nitro group at the desired position, such as a 4-nitro-substituted aniline (B41778) derivative. This nitro group can then be carried through the indole synthesis and subsequently reduced to the desired amine functionality. For example, the reduction of a 5-nitroindole (B16589) derivative using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can yield the corresponding 5-aminoindole. acs.org

Alternatively, direct C-H amination or amidation reactions are being developed. While direct amination at the C5 position is still an area of active research, methods for the regioselective functionalization of other positions, such as C4, have been reported using directing groups. rsc.org For instance, a pivaloyl group at the C3 position has been used to direct the arylation of indoles at the C4 and C5 positions. nih.govresearchgate.net Direct C5-H iodination of indoles has also been achieved, and the resulting iodo-indole can potentially be converted to an amino group through subsequent reactions. researchgate.net

Optimization of Synthetic Protocols

Optimizing the reaction conditions is critical for achieving high yields and selectivity in indole synthesis. numberanalytics.com Key factors that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.com

For the Fischer indole synthesis , traditional catalysts include Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride. wikipedia.org Modern alternatives like ionic liquids and heterogeneous catalysts, such as zeolites, have shown promise in improving yields and sustainability. numberanalytics.com Systematic optimization of parameters like temperature and pressure can also lead to significant improvements in reaction outcomes. numberanalytics.com

In the Bartoli indole synthesis , the choice of the Grignard reagent and the reaction temperature are crucial. The use of a co-solvent like diethyl ether can sometimes improve the solubility of the Grignard reagent and enhance the reaction yield. researchgate.net

For N-alkylation reactions , optimization might involve screening different bases and alkylating agents to find the most selective and efficient combination. rsc.orggoogle.com Similarly, for the reduction of a nitro group to an amine, the choice of catalyst and reaction conditions can be optimized to ensure complete conversion without affecting other functional groups in the molecule.

The table below summarizes some optimization strategies for key reaction types in indole synthesis.

Reaction TypeParameters to OptimizeExamples of Optimization Strategies
Fischer Indole Synthesis Catalyst, Solvent, Temperature, PressureUsing zeolite-based catalysts to improve yield. numberanalytics.com Employing deep eutectic solvents (DESs) for enhanced efficiency and sustainability. numberanalytics.com
Bartoli Indole Synthesis Grignard Reagent, Solvent, TemperatureUsing diethyl ether as a co-solvent to increase Grignard reagent solubility. researchgate.net
N-Alkylation Base, Alkylating Agent, Solvent, TemperatureUtilizing mild bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate. google.com
Nitro Group Reduction Catalyst, Hydrogen Pressure, SolventUsing Pd/C under a hydrogen atmosphere. acs.org

Process Efficiency and Yield Enhancement Strategies

The efficient synthesis of indole derivatives is a key focus in organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. numberanalytics.com Strategies to enhance process efficiency and yield often involve optimizing reaction conditions, choosing appropriate catalysts, and employing one-pot procedures to minimize intermediate isolation steps.

Named reactions like the Fischer, Nenitzescu, and Gassman syntheses are foundational for creating the indole nucleus. wikipedia.orgwikipedia.orgwikipedia.orgbyjus.com The Fischer indole synthesis, for instance, involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com Yields can be improved by careful selection of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) and reaction temperature. wikipedia.org Modern variations, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the reaction's scope and efficiency. wikipedia.org

In the context of producing substituted indoles, multi-kilogram scale syntheses have been developed for related compounds like 4,5-dichloroindole. These processes achieve high yields (67-70%) and purity (96-98%) without the need for column chromatography by employing telescopic processes (where sequential reaction steps are carried out in the same reactor) and carefully chosen reagents like iron powder for reductive cyclization. [Referenced in search results but not in provided text] Such strategies are directly applicable to enhancing the efficiency of synthesizing this compound.

For the final reduction step of a nitroindole precursor to the corresponding aminoindole, catalytic hydrogenation is a highly efficient method. commonorganicchemistry.com The choice of catalyst and reaction conditions is critical for maximizing yield.

Table 1: Factors Influencing Yield in Indole Synthesis

FactorInfluence on YieldExample
Catalyst The choice of Brønsted or Lewis acid in Fischer synthesis, or metal catalyst in cross-coupling and reduction steps, significantly impacts reaction rate and yield. wikipedia.orgcommonorganicchemistry.comUsing palladium on carbon (Pd/C) for catalytic hydrogenation of nitroindoles often results in high yields. commonorganicchemistry.com
Solvent The polarity of the solvent can affect reaction rates and solubility of intermediates. [Referenced in search results but not in provided text]Nenitzescu reactions often perform best in highly polar solvents. wikipedia.org
Temperature Reaction temperature control is crucial for preventing side reactions and decomposition of intermediates.Fischer indole synthesis often requires elevated temperatures, but optimization is needed to prevent degradation. organic-chemistry.org
One-Pot Reactions Combining multiple steps without isolating intermediates, as in the Gassman synthesis, can significantly improve overall yield by minimizing material loss. wikipedia.orgresearchgate.netThe Gassman synthesis is a one-pot reaction involving sequential addition of reagents to an aniline. wikipedia.org

Control of Product Impurity Profiles

Controlling the impurity profile is paramount for producing high-quality chemical compounds. Impurities can arise from side reactions, unreacted starting materials, or degradation of the product. Control strategies involve precise management of reaction conditions and effective purification techniques.

In many indole syntheses, regioisomeric impurities can form. For example, in the Fischer synthesis using unsymmetrical ketones, two different regioisomers may be produced. byjus.com The product ratio can often be controlled by modifying the acidity of the reaction medium. byjus.com During the nitration of an indole ring, the position of the nitro group is highly dependent on the nitrating agent and reaction conditions. Nitration of 2-methylindole with benzoyl nitrate (B79036) tends to yield the 3-nitro derivative, whereas using nitric/sulfuric acid leads to substitution at the 5-position, which is the desired intermediate for the target compound. bhu.ac.in

Common purification methods for indole derivatives include:

Recrystallization: This is a standard method for purifying solid products. A detailed procedure for synthesizing ethyl 2-methylindole-5-carboxylate, a related compound, involves recrystallization from absolute ethanol (B145695) to yield a product with a sharp melting point. orgsyn.org

Chromatography: Column chromatography is frequently used to separate the desired product from impurities. In one patented method, a crude product was purified by column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to obtain the desired 2-nitroindole derivative with 95% yield. google.com

Liquid-Liquid Extraction: This technique is used to remove impurities based on their differential solubility in two immiscible liquid phases. A patent for purifying indole compounds describes a multi-stage extraction process using a polar solvent (like ethanolamine) and a non-polar solvent (like petroleum ether) to separate the indole from neutral oils and other impurities. google.com

During the synthesis of ethyl 2-methyl-3-methylthioindole-5-carboxylate, an impurity identified as diethyl azobenzene-4,4'-dicarboxylate was sometimes observed as tiny red needles. orgsyn.org Awareness of such potential side products is crucial for developing effective purification strategies.

Precursor Chemistry and Derivatization Routes for Indole Amines

The synthesis of complex indole amines like this compound relies on the strategic construction and modification of precursor molecules. The process typically involves forming a substituted indole core, often with a nitro group at the 5-position, which then serves as a handle for further derivatization.

Classic indole ring-forming reactions are versatile and can be adapted to create a wide range of substituted indoles. orgsyn.orgexpertsmind.com For example, the Gassman indole synthesis can be used to prepare indoles with various substituents on the phenyl ring, including nitro, chloro, and methyl groups. wikipedia.orgorgsyn.org Similarly, the Nenitzescu synthesis provides a direct route to 5-hydroxyindoles, which can be further functionalized. wikipedia.orgdrugfuture.com

Synthesis of Key Synthetic Intermediates

A plausible synthetic route to this compound involves the initial synthesis of a key intermediate, 1-ethyl-2-methyl-5-nitro-1H-indole . This can be achieved through a two-step process starting from the commercially available 2-methylindole.

Nitration of 2-methylindole: The first step is the nitration of 2-methylindole to form 2-methyl-5-nitroindole. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) to control the reaction and favor substitution at the 5-position. bhu.ac.inchemicalbook.com A published procedure describes the dropwise addition of sodium nitrate dissolved in sulfuric acid to a solution of 2-methylindole in sulfuric acid at 0 °C, yielding the 2-methyl-5-nitroindole product as a yellow solid in 96% yield. chemicalbook.com

N-Ethylation: The second step is the ethylation of the nitrogen atom of the indole ring. A general method for N-alkylation involves treating the N-H indole with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt, followed by reaction with an alkyl halide. bhu.ac.in For the synthesis of the target intermediate, 2-methyl-5-nitroindole would be treated with NaH in a solvent like dimethylformamide (DMF), followed by the addition of iodoethane (B44018) (ethyl iodide) to yield 1-ethyl-2-methyl-5-nitro-1H-indole. A similar procedure for N-methylation of 5-nitro-1H-indole-2-carboxylic acid ethyl ester using NaH and iodomethane (B122720) has been reported. chemicalbook.com

An alternative approach to the indole core is the Fischer indole synthesis. wikipedia.orgbyjus.com In this case, the key intermediate 2-methyl-5-nitroindole could be prepared by reacting 4-nitrophenylhydrazine (B89600) with acetone in the presence of an acid catalyst. chemicalbook.com

Table 2: Key Synthetic Intermediates and Their Synthesis

IntermediateStarting Material(s)Key ReagentsSynthetic Method
2-Methyl-5-nitroindole 2-MethylindoleNaNO₃, H₂SO₄Electrophilic Nitration chemicalbook.com
2-Methyl-5-nitroindole 4-Nitrophenylhydrazine, AcetoneAcid catalyst (e.g., PPA, ZnCl₂)Fischer Indole Synthesis wikipedia.orgchemicalbook.com
1-Ethyl-2-methyl-5-nitro-1H-indole 2-Methyl-5-nitroindoleNaH, IodoethaneN-Alkylation chemicalbook.com

Functional Group Transformations from Precursors

The final step in the synthesis of this compound is the transformation of the nitro group on the precursor molecule into an amine group. The reduction of an aromatic nitro group is a common and well-established functional group transformation in organic synthesis. sci-hub.stwikipedia.org

The most prevalent method for this transformation is catalytic hydrogenation . commonorganicchemistry.comwikipedia.org This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalytic systems include:

Palladium on Carbon (Pd/C): This is often the catalyst of choice for reducing both aromatic and aliphatic nitro groups due to its high efficiency. commonorganicchemistry.com

Raney Nickel (Ra-Ni): This is another effective catalyst for nitro group reduction and is particularly useful when the substrate contains halogen substituents (I, Br, Cl) that might be removed by Pd/C (hydrogenolysis). commonorganicchemistry.comorgsyn.org

Iron (Fe) or Tin(II) Chloride (SnCl₂): Reduction using metals like iron or salts like tin(II) chloride in an acidic medium (e.g., acetic acid or hydrochloric acid) provides a milder alternative to catalytic hydrogenation and is often chemoselective, leaving other reducible groups intact. commonorganicchemistry.com

For the synthesis of this compound, the precursor 1-ethyl-2-methyl-5-nitro-1H-indole would be dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to one of these reduction methods to yield the final product. The choice of method depends on factors such as scale, cost, and the presence of other functional groups on the molecule. sci-hub.st

Reaction Chemistry and Chemical Transformations of 1 Ethyl 2 Methyl 1h Indol 5 Amine

Reactivity of the Indole (B1671886) Nucleus in 1-Ethyl-2-methyl-1H-indol-5-amine

The indole ring system is inherently rich in π-electrons, making it highly susceptible to electrophilic attack. The presence of three electron-donating groups—the ethyl group at the N1 position, the methyl group at the C2 position, and the powerful activating amine group at the C5 position—further enhances the electron density of the indole nucleus in this compound, making it significantly more reactive than benzene or unsubstituted indole.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of indoles. Due to the delocalization of the nitrogen lone-pair electrons, the pyrrole (B145914) moiety of the indole is much more activated towards electrophiles than the benzene ring. The position of electrophilic attack is highly regioselective.

Regioselectivity : For most indoles, electrophilic substitution occurs preferentially at the C3 position. This is because the attack at this position leads to a more stable cationic intermediate (arenium ion) where the positive charge can be delocalized over the benzene ring without disrupting its aromaticity. While the C5-amine is a strong activating group and directs ortho- and para- to itself (C4 and C6), the inherent reactivity of the C3 position of the indole nucleus typically dominates. Therefore, electrophiles are most likely to attack the C3 position. If the C3 position were blocked, substitution might then be directed by the C5-amine to the C4 or C6 positions.

Common EAS Reactions : A variety of electrophiles can be introduced onto the indole nucleus under appropriate conditions. Typical reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. mdpi.comyoutube.com Given the high reactivity of the this compound ring, these reactions would likely proceed under mild conditions. For instance, halogenation can often be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at low temperatures. youtube.com Friedel-Crafts acylation, a key method for forming C-C bonds, could be performed with an acyl chloride or anhydride, often in the presence of a Lewis acid catalyst, though the highly activated nature of the substrate might necessitate milder catalysts to avoid side reactions. wikipedia.org

Reaction TypeTypical ReagentsExpected Major Product (Substitution at C3)
Halogenation NBS, NCS, Br₂, Cl₂3-Halo-1-ethyl-2-methyl-1H-indol-5-amine
Nitration HNO₃/H₂SO₄ (mild conditions)1-Ethyl-2-methyl-3-nitro-1H-indol-5-amine
Sulfonation SO₃-Pyridine complexThis compound-3-sulfonic acid
Friedel-Crafts Acylation RCOCl / Lewis Acid (e.g., AlCl₃)(1-Ethyl-2-methyl-5-amino-1H-indol-3-yl)(R)methanone

Nucleophilic Reactions

In contrast to its high reactivity towards electrophiles, the electron-rich indole nucleus of this compound is resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the aromatic ring and a good leaving group, neither of which are present on the unsubstituted indole core of this molecule. Unprecedented nucleophilic substitution reactions on the indole nucleus have been reported, but they require specific functionalities, such as a hydroxy group on the indole nitrogen, which fundamentally alters the electronic properties of the ring system. chemistrysteps.com Therefore, direct nucleophilic attack on the C-H bonds of the indole ring is not a feasible transformation under standard conditions.

Transformations Involving the C5-Amine Moiety

The primary aromatic amine at the C5 position is a versatile functional group that serves as the primary site for a range of chemical transformations, including reactions with electrophiles targeting the nitrogen atom.

Amidation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the C5-amine group makes it nucleophilic, allowing it to readily react with acylating agents to form amides. This is a common and robust transformation.

Reaction with Acyl Halides and Anhydrides : The most straightforward method for acylating the C5-amine is its reaction with an acyl chloride or acid anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. This reaction is generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.

Reaction with Carboxylic Acids : Direct amidation with a carboxylic acid is also possible using coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the C5-amine of the indole. This method is widely used in peptide synthesis and is known for its mild conditions. masterorganicchemistry.com

Acylating AgentReagent/ConditionsProduct Type
Acyl Chloride (RCOCl)Pyridine or Et₃NN-(1-Ethyl-2-methyl-1H-indol-5-yl)acetamide
Acid Anhydride ((RCO)₂O)Base or heatN-(1-Ethyl-2-methyl-1H-indol-5-yl)acetamide
Carboxylic Acid (RCOOH)DCC or EDC (Coupling agents)N-(1-Ethyl-2-methyl-1H-indol-5-yl)acetamide

Alkylation Reactions of the Amine Group

The C5-amine can undergo N-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the choice of reagents and reaction conditions.

Direct Alkylation with Alkyl Halides : The reaction of the primary amine with alkyl halides (e.g., alkyl iodides or bromides) proceeds via a nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net A significant challenge with this method is controlling the extent of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a mixture of secondary, tertiary, and sometimes quaternary ammonium products. researchgate.net Using a large excess of the amine can favor mono-alkylation.

Reductive Amination : A more controlled method for preparing secondary or tertiary amines is reductive amination. acs.org This two-step, often one-pot, procedure involves the initial reaction of the C5-amine with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the alkylated amine. This method avoids the issue of overalkylation and is a highly effective way to introduce specific alkyl groups.

Alkylation MethodReagentsProduct Type
Direct Alkylation Alkyl Halide (R-X), BaseSecondary, Tertiary, or Quaternary Amine
Reductive Amination Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃Secondary or Tertiary Amine

Formation of Imines and Schiff Bases

The primary amine group at the C5 position of the indole ring is expected to readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid.

The general reaction is as follows:

R-CHO + H₂N-Indole → R-CH=N-Indole + H₂O

R₂C=O + H₂N-Indole → R₂C=N-Indole + H₂O

While no specific examples with this compound were found, the reaction is a fundamental transformation for primary aromatic amines.

Chemical Modifications at the N1 and C2 Positions

N1-Alkylation Chemistry

The nitrogen at the N1 position of the indole ring can undergo alkylation, although this typically requires a strong base to deprotonate the N-H bond, forming an indolyl anion. Subsequent reaction with an alkylating agent, such as an alkyl halide, would introduce an alkyl group at the N1 position. Given that the target molecule is already N1-ethylated, further alkylation at this position would not be a primary reaction pathway unless de-ethylation followed by re-alkylation were to be performed.

C2-Methyl Group Transformations

The methyl group at the C2 position of the indole ring is generally less reactive than the N-H or the C3 position. However, it can potentially undergo transformations such as oxidation to a formyl or carboxylic acid group under strong oxidizing conditions. It could also be a site for radical halogenation, followed by nucleophilic substitution.

Coupling Reactions and Metal-Catalyzed Transformations

The amine group at the C5 position and the C-H bonds of the indole ring are potential sites for metal-catalyzed coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

C-N Bond Forming Reactions

The primary amine at C5 can act as a nucleophile in C-N bond-forming reactions. For instance, it could be arylated or alkylated using appropriate coupling partners and catalysts.

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. In a reverse scenario to its use as a nucleophile, if the indole were halogenated at a suitable position, the 5-amino group could potentially direct ortho-lithiation followed by transmetalation and coupling. More directly, the amine itself could be coupled with aryl halides or triflates in a Buchwald-Hartwig reaction.

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simpler precursors. In the context of this compound, C-H functionalization offers a direct route to introduce a wide range of substituents onto the indole scaffold, thereby enabling the synthesis of diverse derivatives. The regioselectivity of these reactions is governed by the inherent electronic properties of the indole ring and the directing effects of its substituents.

The indole nucleus possesses several C-H bonds with varying reactivity. The C3 position is typically the most nucleophilic and prone to electrophilic substitution. However, transition-metal-catalyzed C-H activation can enable functionalization at otherwise less reactive positions, such as C2, C4, C6, and C7. nih.gov For this compound, the C2 and C5 positions are already substituted. The remaining C-H bonds at the C3, C4, C6, and C7 positions are potential sites for functionalization.

The substituents on the this compound core play a crucial role in directing C-H functionalization:

N-Ethyl Group: The ethyl group at the N1 position can influence the reactivity of the adjacent C2 and C7 positions. N-alkyl groups can sterically hinder the C2 position, potentially favoring functionalization at the C7 position, especially when coupled with a directing group strategy. acs.org

C2-Methyl Group: The presence of a methyl group at the C2 position blocks this site from further functionalization and electronically enriches the pyrrole ring, which can influence the reactivity of the C3 position.

C5-Amino Group: The amino group at the C5 position is a strong electron-donating group, which activates the benzene ring towards electrophilic attack. This electronic effect can enhance the reactivity of the C4 and C6 positions in certain C-H functionalization reactions.

Directed C-H Functionalization:

To achieve high regioselectivity, a directing group can be installed on the indole nitrogen or another position. These directing groups coordinate to a transition metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation. For instance, removable directing groups on the indole nitrogen have been shown to direct functionalization to the C2 and C7 positions. acs.orgbeilstein-journals.org In the case of this compound, a directing group strategy could potentially be employed to selectively functionalize the C7 position.

Similarly, directing groups at the C3 position have been utilized to achieve C4-alkenylation and arylation. nih.govnih.gov While the target molecule has a vacant C3 position, the introduction of a directing group at this site would be a multi-step process.

Non-Directed C-H Functionalization:

In the absence of a directing group, the inherent reactivity of the indole ring will determine the site of functionalization. The electron-rich nature of the pyrrole ring generally favors functionalization at the C3 position. However, the outcome can be influenced by the catalyst, oxidant, and reaction conditions. For example, palladium-catalyzed alkenylation of N-benzyl-protected indole occurs selectively at the C3 position. beilstein-journals.org

The electron-donating 5-amino group is expected to activate the C4 and C6 positions. Copper-catalyzed C-H alkylation of indoles bearing carbonyl functionalities at the C3 position has been shown to selectively occur at the C5 position, highlighting the potential for remote C-H functionalization on the benzene ring. nih.gov This suggests that direct functionalization of the C4 or C6 positions of this compound could be feasible under specific catalytic conditions.

The following interactive table summarizes representative examples of C-H functionalization reactions on substituted indoles, which can provide insights into potential transformations for this compound.

Indole SubstratePosition FunctionalizedReaction TypeCatalyst/ReagentsReference
N-PyrimidylindoleC2Amidation[Ir(cod)Cl]₂, AgSbF₆, Sulfonyl azide acs.org
N-AcylindoleC7Amidation[Ir(cod)Cl]₂, AgOAc, Sulfonyl azide acs.org
N-Benzyl-3-formylindoleC4ArylationPd(OAc)₂, Glycine, Ag₂O nih.gov
N-MethylindoleC3Alkenylation[RhCp*Cl₂]₂, AgSbF₆, Acrylate nih.gov
3-AcetylindoleC5AlkylationCu(OAc)₂·H₂O, AgSbF₆, α-diazomalonate nih.gov

Mechanistic Investigations of Reactions Involving 1 Ethyl 2 Methyl 1h Indol 5 Amine

Reaction Mechanism Elucidation in Indole (B1671886) Functionalization

The functionalization of the indole ring in 1-Ethyl-2-methyl-1H-indol-5-amine predominantly proceeds via an electrophilic aromatic substitution mechanism. The indole core is an electron-rich heterocyclic system, making it highly susceptible to attack by electrophiles. Due to the inherent electronic distribution of the pyrrole-type ring, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. chim.it The presence of the methyl group at C2 and the ethyl group at N1 further influences the electronic properties, though the primary site of reactivity remains C3, assuming it is unsubstituted.

The mechanism commences with the attack of an electrophile (E⁺) by the π-electrons of the indole ring, preferentially at the C3 position. This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the indole structure, including the nitrogen atom, which helps to stabilize it. The reaction is completed by the loss of a proton (H⁺) from the C3 position, which restores the aromaticity of the indole ring and yields the C3-substituted product. The amine group at the C5 position, being an activating group, increases the electron density of the benzene portion of the indole, though its primary influence on reactivity is directed ortho and para to itself (C4 and C6 positions). However, the kinetic preference for substitution on the pyrrole (B145914) ring at C3 generally dominates.

Table 1: Mechanistic Overview of Indole Functionalization

Feature Description
Reaction Type Electrophilic Aromatic Substitution
Primary Site of Attack C3 position of the indole ring
Key Intermediate Resonance-stabilized cationic sigma complex (arenium ion)
Driving Force Restoration of aromaticity in the indole ring

| Role of Compound | Acts as the nucleophile |

Mechanistic Pathways of Amine-Involving Reactions

The primary amine at the 5-position is a key center for a variety of chemical transformations, including carbonyl condensations, alkylations, and acylations.

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine. byjus.comlibretexts.org In the context of this compound, the primary amine serves as the amine component.

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde. adichemistry.com This is followed by a proton transfer and subsequent dehydration to form a highly reactive electrophilic species known as an Eschenmoser salt precursor or, more generally, an iminium ion. libretexts.orgnrochemistry.com This iminium ion is the key electrophile in the Mannich reaction. In a subsequent step, a nucleophile (a compound with an acidic proton, such as a ketone, another indole molecule, or even the C3 position of the same indole in an intermolecular fashion) attacks the iminium ion. libretexts.org This results in the formation of a new carbon-carbon bond, yielding the final β-amino carbonyl compound, commonly referred to as a Mannich base. byjus.com While aromatic amines are sometimes reported to be less reactive than aliphatic amines in this reaction, they can be employed, often under acidic conditions which facilitate iminium ion formation. adichemistry.comnrochemistry.com

Table 2: Mechanistic Steps of the Mannich Reaction

Step Description Intermediate/Product
1 Nucleophilic addition of the 5-amino group to formaldehyde. Hemiaminal
2 Protonation of the hydroxyl group and elimination of water. Iminium ion (electrophile)

| 3 | Nucleophilic attack by an enolizable compound on the iminium ion. | Mannich base (β-amino carbonyl compound) |

The 5-amino group of this compound readily undergoes alkylation and acylation reactions due to the nucleophilic nature of the nitrogen atom's lone pair of electrons.

Amine Alkylation: The alkylation of the primary amine typically proceeds through a nucleophilic substitution mechanism, most commonly an Sₙ2 pathway when primary or secondary alkyl halides are used as alkylating agents. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This forms a secondary amine. The reaction can potentially proceed further to form a tertiary amine and even a quaternary ammonium (B1175870) salt, leading to polyalkylation. libretexts.org The reactivity can be controlled by stoichiometry and reaction conditions. An alternative, atom-economical method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a suitable metal catalyst. nih.gov This mechanism involves the temporary dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the metal hydride species. nih.gov

Amine Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, and follows a nucleophilic acyl substitution mechanism. libretexts.org The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable amide. This reaction is typically very efficient and is often used to protect the amine group or to synthesize amide derivatives. chemistrysteps.com

Table 3: Comparison of Alkylation and Acylation Mechanisms

Reaction Mechanism Key Step Product
Alkylation Nucleophilic Substitution (e.g., Sₙ2) Nucleophilic attack by amine on alkyl halide Secondary/Tertiary Amine

| Acylation | Nucleophilic Acyl Substitution | Formation and collapse of a tetrahedral intermediate | Amide |

Catalytic Reaction Mechanisms

Catalytic systems, employing either transition metals or small organic molecules, provide powerful tools for forming new bonds involving the indole or amine moieties of this compound.

Transition metal catalysis offers highly efficient methods for C-N and C-C bond formation. arabjchem.org The 5-amino-indole scaffold can participate in several key cross-coupling reactions. For instance, in palladium-catalyzed Buchwald-Hartwig amination, the primary amine can act as the nucleophilic component, coupling with aryl halides or triflates to form diarylamines. The catalytic cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The primary amine of the indole derivative coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.

Similarly, the indole ring itself can be functionalized. For example, palladium-catalyzed Heck or Suzuki cross-coupling reactions could be performed at a halogenated position on the indole ring. nih.gov Direct C-H activation/functionalization of the indole core is also a prominent strategy, where a transition metal catalyst can activate a specific C-H bond (e.g., at the C2, C4, or C7 positions) and mediate coupling with a reaction partner. chim.itnih.gov

Table 4: General Catalytic Cycle for Buchwald-Hartwig Amination

Step Description Palladium Oxidation State
1. Oxidative Addition Pd(0) inserts into the Ar-X bond. 0 → +2
2. Ligand Exchange/Deprotonation The amine displaces a ligand and is deprotonated. +2

| 3. Reductive Elimination | The new C-N bond is formed, releasing the product. | +2 → 0 |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The primary amine of this compound can serve as a potent organocatalyst. rsc.org The primary mechanism of action involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion.

Enamine Catalysis: The primary amine reacts with a ketone or aldehyde to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles (e.g., in Michael additions). The chiral environment of the catalyst backbone can direct the stereochemical outcome of the reaction.

Iminium Catalysis: The amine condenses with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack (e.g., by another indole molecule or other nucleophiles). rsc.org

While aromatic amines are generally less nucleophilic than their aliphatic counterparts, their use in organocatalysis is an emerging field. rsc.org Chiral primary α-amino amides, for example, have proven to be valuable bifunctional organocatalysts. mdpi.com The indole scaffold itself can also act as a nucleophile in organocatalytic Friedel-Crafts-type reactions, often activated by a chiral Brønsted acid catalyst. researchgate.net

Table 5: Modes of Activation in Primary Amine Organocatalysis

Catalysis Mode Intermediate Role of Intermediate Typical Reaction Partner
Enamine Enamine Nucleophile Electrophile (e.g., Michael acceptor)

| Iminium | Iminium ion | Electrophile | Nucleophile (e.g., enol, indole) |

Kinetic Studies of Chemical Transformations

Kinetic studies are fundamental to understanding the reactivity of this compound and optimizing reaction conditions for various chemical transformations. The substituents on the indole ring, namely the 1-ethyl, 2-methyl, and 5-amino groups, significantly influence the electron density distribution and steric environment of the molecule, thereby affecting its reaction kinetics.

Determination of Reaction Rates and Rate Constants

The rates of chemical reactions involving this compound are determined by monitoring the change in concentration of reactants or products over time. Various analytical techniques, such as UV-Vis spectroscopy, HPLC, and NMR spectroscopy, can be employed for this purpose. The rate of a reaction is often expressed by a rate law, which mathematically relates the reaction rate to the concentrations of the reactants.

For a hypothetical electrophilic substitution reaction at the C3 position of this compound with an electrophile (E+), the reaction can be represented as:

This compound + E+ → Product

The rate law for this reaction is typically second order, being first order with respect to both the indole and the electrophile:

Rate = k [this compound] [E+]

Here, k is the second-order rate constant, a proportionality constant that reflects the intrinsic reactivity of the system at a given temperature.

While specific kinetic data for this compound is not extensively documented, analogous data from studies on other substituted indoles can provide valuable insights. For instance, studies on the electrophilic substitution of 5-substituted indoles have shown a strong dependence of the rate constant on the nature of the substituent. rsc.org Electron-donating groups, such as the amino group at the 5-position, are known to increase the electron density of the indole ring, thereby accelerating the rate of electrophilic attack. Conversely, electron-withdrawing groups decrease the reactivity.

The table below presents hypothetical rate constants for the reaction of various 5-substituted 2-methyl-1H-indoles with a generic electrophile to illustrate the expected trend.

Substituent at C5Relative Rate Constant (k_rel)
-NO₂0.1
-Cl1
-H10
-OCH₃100
-NH₂1000

This table is illustrative and based on general principles of indole reactivity.

The N-ethyl and C2-methyl groups also influence the reaction rate. The ethyl group at the N1 position can have a modest electronic effect and a more significant steric effect, potentially hindering the approach of bulky reagents. The methyl group at the C2 position generally increases the nucleophilicity of the C3 position, but can also introduce steric hindrance. rsc.org

Activation Energy Profiling

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), the absolute temperature (T), and a pre-exponential factor (A):

k = A * e(-Ea/RT)

where R is the universal gas constant. By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).

Below is a hypothetical activation energy profile for a two-step electrophilic substitution reaction on this compound. The first step, the attack of the electrophile to form a sigma complex (intermediate), is typically the rate-determining step and thus has the higher activation energy.

Interactive Data Table: Hypothetical Activation Energies for Electrophilic Substitution

Reaction StepSpeciesRelative Energy (kJ/mol)
1Reactants (Indole + E+)0
2Transition State 160
3Intermediate (Sigma Complex)20
4Transition State 240
5Products-10

This data is hypothetical and intended for illustrative purposes.

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Indole (B1671886) Derivatives

A variety of advanced spectroscopic techniques are employed to elucidate the structure and electronic properties of indole derivatives. These methods provide detailed information about the molecular framework, functional groups, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including indole derivatives. mdpi.comnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of indole derivatives, the chemical shifts, coupling constants, and signal multiplicities reveal the substitution pattern and conformation of the molecule. youtube.com For instance, the proton on the indole nitrogen typically resonates at a downfield chemical shift. youtube.com The protons on the aromatic rings exhibit characteristic splitting patterns depending on their substitution.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. youtube.com For example, carbons attached to electron-withdrawing groups will be deshielded and appear at a higher chemical shift. The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, leading to a complete structural determination. uchicago.edu

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indoles

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Methyl-1H-indole-2-carboxylic acidDMSO-d₆7.65 (d, 1H), 7.46 (d, 1H), 7.24 (dd, 1H), 7.11 (s, 1H), 7.06 (dd, 1H)163.3, 137.7, 128.9, 127.3, 124.7, 122.4, 120.4, 112.96, 107.79
Methyl 1H-indole-2-carboxylateDMSO-d₆11.91 (s, 1H), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H)162.3, 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2
N-Benzyl-5-methoxy-1H-indole-2-carbohydrazideDMSO-d₆11.63 (s, 1H), 7.39 (d, 2H), 7.18-7.24 (m, 5H), 7.07 (s, 1H), 6.83 (dd, 1H), 4.91 (s, 2H), 4.81 (s, 2H), 3.76 (s, 3H)162.5, 154.3, 142.7, 136.0, 135.0, 132.3, 129.6, 128.0, 127.8, 116.4, 113.7, 110.5, 102.7, 55.7, 55.6

This table presents a selection of NMR data for illustrative purposes. For complete and detailed assignments, refer to the cited literature. mdpi.comnih.gov

Mass Spectrometry (MS) Applications (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of indole derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound. uchicago.edu This information is critical for confirming the identity of a synthesized or isolated compound.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures of indole alkaloids and for identifying known and unknown compounds in biological or environmental samples. nih.gov The fragmentation patterns observed in the mass spectrum (MS/MS) can provide valuable structural information, aiding in the identification of the compound's core structure and substituents. nih.gov

Table 2: Mass Spectrometry Data for Selected Indole Derivatives

CompoundIonization Mode[M+H]⁺ or [M-H]⁻Reference
Methyl 1H-indole-2-carboxylateESI⁻173.9 (M-H)⁻ mdpi.com
N'-(1-(2-Aminophenyl)ethylidene)-1H-indole-2-carbohydrazideESI⁺448.8 (M+H)⁺ mdpi.com
(2E,4E)-1-(1H-indol-1-yl)hexa-2,4-dien-1-oneESI234.0889 [M+Na]⁺ rsc.org

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. acs.org For indole derivatives, characteristic IR absorption bands can be observed for the N-H stretch of the indole ring, C-H stretching and bending vibrations of the aromatic and alkyl groups, and C=C stretching of the aromatic ring. acs.orgmdpi.com The presence and position of these bands can confirm the presence of the indole core and its substituents. rsc.org

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. core.ac.uk Indole and its derivatives exhibit characteristic absorption bands in the UV region, which are sensitive to the nature and position of substituents on the indole ring. nih.govnih.gov Changes in the solvent polarity can also influence the position of these absorption bands. core.ac.uk

Table 3: Spectroscopic Data for a Representative Indole Derivative

TechniqueKey ObservationsReference
IR (KBr, cm⁻¹)3331 (NH₂ asym.), 3290 (NH₂ sym.), 3100 (C-H, aromatic), 2950 (C-H, aliphatic), 1670 (C=O) nih.gov
UV-VisAbsorption maxima are influenced by substituents and solvent polarity. core.ac.uknih.gov

Solid-State Structural Analysis

While spectroscopic methods provide valuable information about the connectivity and electronic structure of molecules in solution, solid-state analysis provides a definitive picture of the molecule's three-dimensional geometry.

X-ray Crystallography for Molecular Geometry Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsion angles. uchicago.edunih.gov This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. The structure of the psychoactive indole alkaloid ibogaine, for instance, was confirmed by X-ray crystallography. wikipedia.org

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. rsc.org By measuring the mass percentages of carbon, hydrogen, nitrogen, and other elements present in the sample, the empirical formula of the compound can be determined. When combined with the molecular weight obtained from mass spectrometry, the molecular formula can be definitively established. This technique serves as a crucial final check for the purity and identity of a newly synthesized compound.

Theoretical and Computational Chemistry Studies of 1 Ethyl 2 Methyl 1h Indol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering a detailed description of electron distribution and molecular energies. These calculations allow for the prediction of a wide range of chemical properties from first principles.

Density Functional Theory (DFT) Applications (e.g., B3LYP, M06HF Functionals)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic properties of organic molecules. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are widely employed due to their balance of accuracy and computational efficiency. nih.govdntb.gov.ua

For a molecule like 1-Ethyl-2-methyl-1H-indol-5-amine, DFT calculations would be used to determine its most stable three-dimensional structure by minimizing the energy. This process yields precise information on bond lengths, bond angles, and dihedral angles. Studies on similar compounds, such as methyl 1H-indol-5-carboxylate and other indole (B1671886) derivatives, have successfully used DFT with functionals like B3LYP and M06-2X to achieve good agreement between theoretical and experimental data. nih.govresearchgate.net These calculations provide a reliable prediction of the molecule's geometry in its ground state. researchgate.net

For instance, DFT calculations on related indole structures have been used to analyze how substituents affect the geometry of the indole ring. mdpi.com The optimized geometric parameters for a molecule are crucial for further computational analyses, including vibrational frequency calculations and molecular orbital studies. nih.gov

Table 1: Representative Calculated Geometrical Parameters for an Indole Ring System (based on DFT/B3LYP)
ParameterBond Length (Å) / Bond Angle (°)
C-C (ring)1.37 - 1.42
C-N (ring)1.37 - 1.39
C-C-C (angle)118 - 122
C-N-C (angle)108 - 110

Note: The data in the table is representative of typical indole ring systems as determined by DFT calculations and is intended for illustrative purposes.

Molecular Orbital Analysis (e.g., HOMO-LUMO, Fukui Functions)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they are key to understanding chemical reactivity and electronic properties. ijesit.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is expected to be localized primarily over the electron-rich indole ring and the amino group at the 5-position, reflecting these sites as the most probable for electrophilic attack. The LUMO would likely be distributed across the aromatic system. The HOMO-LUMO energy gap would provide insight into the charge transfer interactions occurring within the molecule. ijesit.com Fukui functions, another concept derived from DFT, can be calculated to provide more detailed, atom-specific information about reactivity and to identify which sites are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Representative Frontier Molecular Orbital Energies (based on DFT calculations of similar molecules)
ParameterEnergy (eV)
EHOMO-5.5 to -6.0
ELUMO-0.5 to -1.0
Energy Gap (ΔE)4.5 to 5.5

Note: The data is illustrative, based on typical values for substituted indole systems, and demonstrates the type of information gained from MO analysis.

Natural Bond Orbital (NBO) Analysis and Resonance Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions within a molecule. nih.govwikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a clear chemical picture that aligns with Lewis structures. wikipedia.orgresearchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization, which is fundamental to understanding resonance and hyperconjugation effects.

Molecular Modeling and Simulation

While quantum calculations focus on the electronic ground state, molecular modeling and simulation techniques explore the dynamic and conformational properties of molecules.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, rotation around the C-N bond of the ethyl group can lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformer by calculating the potential energy surface as a function of the rotational angle.

Tautomerism is another important consideration. The 5-amino group of the indole could potentially exist in equilibrium with its imine tautomer. researchgate.net Although the amine form is generally much more stable for aromatic amines, computational studies can quantify the energy difference between the tautomers and determine the likelihood of tautomerization. Such studies are crucial for understanding the molecule's behavior in different chemical environments. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.deresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge. These regions are attractive to nucleophiles.

Green Regions: Represent areas with neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atom of the 5-amino group and, to a lesser extent, the indole nitrogen, due to the presence of lone pairs of electrons. researchgate.net The hydrogen atoms of the amino group and the aromatic protons would likely exhibit a positive potential (blue). This visualization provides a clear and intuitive guide to the molecule's reactive sites. uni-muenchen.deresearchgate.net

Prediction of Molecular Properties Through Computational Methods

Computational methods are instrumental in predicting a wide range of molecular properties, providing valuable data before a compound is even synthesized.

The electronic properties of a molecule dictate its reactivity, stability, and spectroscopic characteristics. These are commonly calculated using methods like Density Functional Theory (DFT). researchgate.net For this compound, key electronic properties of interest include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show negative potential (typically colored red) around the amine group and the indole nitrogen, indicating these are sites prone to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the amine group. researchgate.net

Table 1: Predicted Electronic Properties of Indole Derivatives

Property Description Relevance to this compound
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap suggests higher reactivity and potential for electronic transitions. The amine and indole rings contribute significantly to the molecular orbitals.
MEP A map of the electrostatic potential on the molecule's surface. Identifies nucleophilic sites (amine, indole N) and electrophilic sites (amine H's), predicting interaction points.

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility in polar solvents and the strength of dipole-dipole interactions with binding partners. |

The pKa value is a measure of the acidity of a compound, indicating the pH at which a specific functional group will donate or accept a proton. The amine group at the 5-position of this compound is basic and can be protonated. The pKa of this group is critical as the protonation state affects the molecule's charge, solubility, and ability to form hydrogen bonds, all of which are vital for its biological activity.

Computational methods can predict pKa values by calculating the free energy change associated with the protonation/deprotonation reaction. Generally, the pKa of an amino group on an aromatic ring is influenced by the electron-donating or electron-withdrawing nature of the ring system. rsc.org For an indole system, the lone pair of the amine group can be delocalized into the aromatic rings, which typically lowers its basicity (and thus its pKa) compared to a simple alkylamine. The ethyl and methyl substituents would have a minor electron-donating effect, slightly increasing the basicity. A pH of 8.5–9.5 is often optimal for modifying lysine residues in proteins, which have a similar primary amine group. rsc.org

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico (computer-based) methods are essential for rational drug design and for understanding the relationship between a molecule's structure and its biological activity. nih.govscispace.comacs.org

Rational drug design generally follows two main strategies:

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active and identifying common chemical features (a pharmacophore) required for activity. nih.gov For this compound, if it were part of a series of active compounds, a ligand-based approach would involve aligning it with other analogs to define essential features like hydrogen bond donors/acceptors, aromatic regions, and hydrophobic volumes. This model could then be used to design new, potentially more potent, molecules. nih.govbu.edu.eg

Structure-Based Design: When the 3D structure of the target protein is available, this method is employed. It involves designing molecules that can fit geometrically and energetically into the target's binding site. ethernet.edu.et The indole scaffold is a common starting point for designing kinase inhibitors, for example. nih.gov Structure-based design for a target of this compound would involve using the target's crystal structure to guide modifications of the indole core to improve binding affinity and selectivity. ethernet.edu.et

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is used to predict the binding mode and affinity of a ligand to its target. The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on an energy function.

Table 2: Potential Binding Interactions for this compound from a Hypothetical Docking Study

Molecular Feature Type of Interaction Potential Interacting Residue
5-Amino Group (-NH2) Hydrogen Bond (Donor) Asp, Glu, Carbonyl backbone
Indole N-H Hydrogen Bond (Donor) Asp, Glu, Gln, Asn
Indole Ring System π-π Stacking / Hydrophobic Phe, Tyr, Trp, Leu, Val

| Ethyl/Methyl Groups | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Met |

Future Directions and Advanced Research Considerations

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Traditional indole (B1671886) syntheses, while foundational, often suffer from harsh reaction conditions, limited functional group tolerance, and poor atom economy—a measure of how efficiently reactant atoms are incorporated into the final product. jocpr.comnih.gov The future synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine and its analogs will necessitate the adoption of greener and more efficient methodologies.

Modern synthetic chemistry emphasizes sustainability through atom-economic reactions that minimize waste. jk-sci.com Promising strategies applicable to substituted indoles include:

Palladium-Catalyzed Cyclization: An operationally simple, atom-economic palladium-catalyzed cyclization of N-aryl imines can afford indoles through the oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org This approach avoids pre-functionalized starting materials, directly assembling the indole core from readily available anilines and ketones.

Copper-Catalyzed Domino Reactions: Copper-catalyzed domino reactions of 2-haloanilines with 1,3-dicarbonyl compounds provide a simple, general, and atom-economical process for creating polysubstituted indoles. organic-chemistry.org

Lewis Acid Catalysis: The use of Lewis acids, such as Zinc(II) triflate (Zn(OTf)₂), can catalyze the synthesis of C2-substituted indoles from o-amido alkynols with 100% atom economy. nih.govacs.org This method involves an intramolecular migration, showcasing a sophisticated and efficient bond-forming strategy.

Green Solvents and Catalysis: Moving away from harsh acids and halogenated solvents towards greener media like water or ethanol (B145695), combined with catalytic amounts of acids or metal catalysts, represents a more sustainable pathway for indole synthesis. acs.orgresearchgate.net

By adapting these modern strategies, a more sustainable and efficient synthesis of this compound can be envisioned, significantly improving upon classical multi-step routes that may require extensive use of protecting groups and generate stoichiometric waste.

Exploration of Complex Chemical Transformations and Reaction Cascades

Reaction cascades, where multiple bond-forming events occur in a single operation, are powerful tools for rapidly building molecular complexity from simple precursors. nih.gov The structure of this compound, featuring a nucleophilic indole ring and a primary amine, is well-suited for designing novel and complex chemical transformations.

Future research could explore:

Friedel-Crafts and Electrocyclization Cascades: The electron-rich indole core is highly reactive towards electrophiles, particularly at the C3 position. Brønsted acid-catalyzed cascades involving a Friedel-Crafts-type reaction followed by an electrocyclization can be used to construct complex polycyclic systems, such as carbazoles, from simple indoles and functionalized carbonyls. acs.org

Nitrones and Allenes Chemistry: Cascade reactions involving N-arylnitrones and electron-deficient allenes can provide spontaneous access to functionalized indoles. The chemoselectivity of these complex transformations can be finely tuned by modifying substrates, catalysts, and reaction conditions.

Multicomponent Reactions (MCRs): The development of MCRs for indole synthesis is a demanding but highly rewarding field. dntb.gov.ua A cascade approach could utilize simple, unfunctionalized alkenes, diazonium salts, and other reagents to construct diverse indole derivatives in a single, highly efficient step.

Selective Oxidation: Artificial metalloenzymes have shown the ability to catalyze the highly selective oxidation of the indole C2-C3 double bond. acs.org Applying such catalysts to this compound could lead to novel 3-oxindole derivatives, which are valuable building blocks in medicinal chemistry.

These advanced reaction sequences would enable the transformation of the relatively simple this compound scaffold into intricate, three-dimensional architectures suitable for exploring new biological activities.

Integration of Advanced Computational Methodologies with Experimental Research for Predictive Chemistry

In silico or computational chemistry is an indispensable tool in modern drug discovery and materials science, allowing for the prediction of molecular properties and interactions, thereby guiding and accelerating experimental work. espublisher.com The integration of computational methods with the experimental study of this compound can significantly streamline research efforts.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By generating a virtual library of derivatives of this compound and calculating various molecular descriptors, QSAR models can predict their potential efficacy against specific biological targets, such as bacterial enzymes or cancer cell lines.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme receptor. nih.gov Given the structural similarity of indoleamines to neurotransmitters like serotonin, docking studies could predict the binding affinity of this compound derivatives to serotonin receptors, guiding the design of new central nervous system agents. wikipedia.orgmdpi.com

Pharmacokinetic (ADMET) Prediction: A primary reason for the failure of drug candidates is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Computational tools can predict these properties early in the research process, allowing scientists to prioritize compounds with favorable drug-like characteristics and eliminate those with a low chance of success. nih.gov

Reaction Mechanism and Selectivity Studies: Computational quantum mechanics can elucidate the mechanisms of complex reactions and predict their regioselectivity. nih.gov This is particularly valuable for understanding and optimizing the novel cascade reactions discussed in the previous section.

By leveraging these predictive models, researchers can focus their synthetic efforts on molecules with the highest probability of possessing desired biological activities and favorable pharmacokinetic profiles, making the discovery process more efficient and cost-effective.

Potential for Derivatization Towards Chemically Diverse Compound Libraries

The creation of compound libraries based on a central scaffold is a cornerstone of modern drug discovery. nih.gov The indole nucleus is an ideal scaffold for combinatorial chemistry due to its synthetic tractability and biological relevance. nih.govchimia.ch this compound is an excellent starting material for such a library, as it possesses multiple reactive sites that can be selectively functionalized.

The primary sites for derivatization include:

The 5-amino group: As a primary amine, this group is a versatile handle for a wide range of chemical modifications.

The C3 position of the indole ring: This position is the most nucleophilic carbon and is prone to electrophilic substitution.

Other positions on the benzene ring (C4, C6, C7): While less reactive, these positions can be functionalized using modern C-H activation methodologies.

The table below outlines potential derivatization strategies to generate a chemically diverse library from the this compound scaffold.

Reactive SiteReaction TypeReagents / ConditionsResulting Functional Group / Moiety
5-Amino GroupAcylationAcid chlorides, AnhydridesAmides
5-Amino GroupSulfonylationSulfonyl chloridesSulfonamides
5-Amino GroupReductive AminationAldehydes/Ketones, NaBH(OAc)₃Secondary / Tertiary Amines
5-Amino GroupUrea / Thiourea FormationIsocyanates / IsothiocyanatesUreas / Thioureas
Indole C3 PositionMannich ReactionFormaldehyde, Secondary AmineAminomethyl group (Gramine-type)
Indole C3 PositionVilsmeier-Haack ReactionPOCl₃, DMFAldehyde (Formylation)
Indole C3 PositionFriedel-Crafts AcylationAcid chloride, Lewis AcidKetone
Aromatic Ring (C4, C6, C7)Directed C-H FunctionalizationPd, Ru, or Rh catalysts with directing groupsAryl, Alkyl, or Heteroatom substituents

By systematically applying these transformations, a large and diverse library of novel compounds can be generated. Screening this library against various biological targets could lead to the discovery of new therapeutic agents, leveraging the inherent potential of the this compound core structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-2-methyl-1H-indol-5-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : Multi-component reactions (MCRs) are effective for synthesizing substituted indoles. For example, a one-pot reaction using ethanol as a solvent under reflux conditions can combine precursors like indole-3-carbaldehyde and guanidine nitrate. Optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde:guanidine), temperature (70–80°C), and reaction time (6–8 hours) to maximize yield. Purity can be monitored via HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and amine functionality. For example:

  • 1H NMR : Aromatic protons in the indole ring appear at δ 6.8–7.5 ppm, while ethyl and methyl groups resonate at δ 1.2–1.4 (triplet) and δ 2.5 (singlet), respectively.
  • 13C NMR : The amine-bearing carbon (C5) shows a signal at ~145 ppm. Cross-validate with FT-IR (N-H stretch at ~3400 cm⁻¹) and mass spectrometry (m/z = 188.2 for [M+H]⁺) .

Q. What analytical techniques are critical for assessing compound purity in early-stage research?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile:water = 70:30) to detect impurities (<2% area threshold).
  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane = 1:1; Rf ~0.5).
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with indole-binding pockets (e.g., serotonin receptors, androgen receptors).
  • Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Key steps:

Prepare ligand (AM1-BCC charges) and receptor (PDB: 2QCS for 5-HT6).

Define grid boxes around active sites (e.g., 20 ų).

Analyze binding poses for hydrogen bonds (e.g., with LEU704 in androgen receptors) and π-π stacking (indole ring interactions).

  • Validation : Compare docking scores (ΔG ≤ -7.0 kcal/mol) with known inhibitors .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for indole derivatives?

  • Methodological Answer :

  • Data Triangulation : Combine experimental IC50 values (e.g., from enzyme inhibition assays) with computational metrics (e.g., QSAR descriptors like logP, polar surface area).
  • Case Study : For 5-HT6 receptor ligands, ethyl and methyl groups at positions 1 and 2 enhance selectivity by reducing steric clashes. Conflicting data on substituent effects may arise from assay variability (e.g., cell lines vs. recombinant receptors)—standardize protocols using HEK293 cells expressing human 5-HT6 .

Q. How can thermal decomposition studies inform the stability of this compound under experimental conditions?

  • Methodological Answer :

  • TGA/DSC Analysis : Perform under nitrogen atmosphere (10°C/min ramp). Decomposition onset temperatures >200°C indicate suitability for high-temperature reactions.
  • Degradation Products : Monitor via GC-MS (e.g., ethylamine fragments at m/z 45). Adjust storage conditions (dark, 4°C) to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.